molecular formula C9H10ClNO B8471614 1-(3-Chloropyridin-2-yl)-2-methylpropan-1-one

1-(3-Chloropyridin-2-yl)-2-methylpropan-1-one

Cat. No.: B8471614
M. Wt: 183.63 g/mol
InChI Key: ZWBMFIRELLRTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropyridin-2-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(3-chloropyridin-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H10ClNO/c1-6(2)9(12)8-7(10)4-3-5-11-8/h3-6H,1-2H3

InChI Key

ZWBMFIRELLRTTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C=CC=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chloro(isopropyl)magnesium in THF (35.0 mL, 0.070 mol) was added dropwise to a solution of chloro-2-pyridinecarbonitrile (5.01 g, 0.036 mol) in THF (100 mL) under nitrogen atmosphere at 0° C. It was kept at 0° C. for 2 hours after the addition was complete. The reaction mixture was poured into ice (100 g) and then acidified to pH=3 with an aqueous solution of hydrochloric acid (2.0 M, 100 mL). The product was then extracted with EtOAc (3×100 mL). The organics were combined, dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting crude was purified by silica gel chromatography eluting with 3 to 10% EtOAc in heptane to yield the title compound as a yellow oil (1.98 g, 15% yield):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
15%

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